2-Bromo-4-fluoro-3-methylpyridine
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Overview
Description
2-Bromo-4-fluoro-3-methylpyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines It is characterized by the presence of bromine, fluorine, and a methyl group attached to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-methylpyridine typically involves the halogenation of 3-methylpyridine derivatives. One common method includes the bromination of 3-methylpyridine followed by fluorination. For instance, 3-methylpyridine can be brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 2-bromo-3-methylpyridine. Subsequent fluorination using a fluorinating agent like Selectfluor® can produce this compound .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-fluoro-3-methylpyridine can undergo various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Oxidation and Reduction: The methyl group can be oxidized to form corresponding aldehydes or acids, while reduction can lead to the formation of alkyl derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
- Substituted pyridines with various functional groups.
- Biaryl compounds from coupling reactions.
- Oxidized or reduced derivatives of the methyl group.
Scientific Research Applications
2-Bromo-4-fluoro-3-methylpyridine has diverse applications in scientific research:
Biology: It is used in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor modulators.
Industry: Utilized in the production of advanced materials, including polymers and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-4-fluoro-3-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like bromine and fluorine can influence the compound’s reactivity and binding affinity, affecting its overall biological activity .
Comparison with Similar Compounds
2-Bromo-4-fluoropyridine: Lacks the methyl group, making it less sterically hindered and potentially more reactive in certain reactions.
2-Fluoro-4-methylpyridine:
3-Bromo-4-fluoropyridine: Different substitution pattern on the pyridine ring, leading to variations in chemical properties and reactivity.
Uniqueness: 2-Bromo-4-fluoro-3-methylpyridine is unique due to the combination of bromine, fluorine, and a methyl group on the pyridine ring. This specific substitution pattern imparts distinct electronic and steric properties, making it valuable for targeted chemical synthesis and applications in various fields .
Properties
IUPAC Name |
2-bromo-4-fluoro-3-methylpyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFN/c1-4-5(8)2-3-9-6(4)7/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSUQVFQNODVFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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